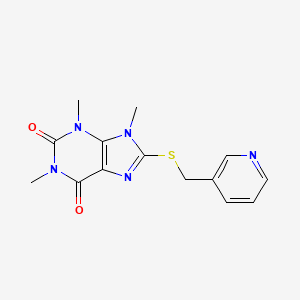

![molecular formula C7H14ClNO B2499889 (3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride CAS No. 2411279-09-7](/img/structure/B2499889.png)

(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

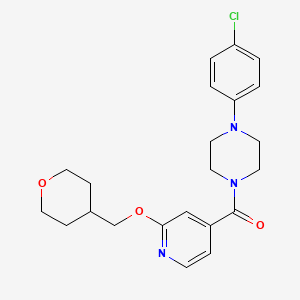

“(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride” is a chemical compound with the IUPAC name (3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride . It has a molecular weight of 163.65 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c1-5-6-2-7(3-6,4-8)9-5;/h5-6H,2-4,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 163.65 .Wissenschaftliche Forschungsanwendungen

Agrochemistry and Crop Protection

The ortho-substituted phenyl ring is a fundamental structural motif found in numerous agrochemicals. Researchers have successfully replaced this phenyl ring with 2-oxabicyclo[2.1.1]hexanes (saturated bioisosteres) to enhance physicochemical properties. Notably, the water solubility of agrochemicals like fluxapyroxad and boscalid (marketed by BASF) significantly improved upon this substitution, while retaining their bioactivity . These modified compounds could revolutionize crop protection strategies.

Medicinal Chemistry: Novel Drug Design

In drug discovery, chemists increasingly favor F(sp3)-rich structures over flat aromatic rings. The replacement of phenyl rings with saturated bioisosteres offers a promising avenue. While most studies focus on monosubstituted and para-disubstituted phenyl rings, ortho-disubstituted phenyl rings are prevalent in over three hundred drugs. For instance, aspirin contains an ortho-disubstituted phenyl ring. Recent progress involves mimicking ortho-disubstituted phenyl rings using saturated bicyclic scaffolds, including 2-oxabicyclo[2.1.1]hexanes .

Central Nervous System (CNS) Drug Development

Researchers have developed effective, selective, and CNS-penetrant inhibitors of IRAK4 for treating neuroinflammation. These compounds incorporate the 2-oxabicyclo[2.1.1]hexane scaffold and have been evaluated in CNS pharmacokinetic/pharmacodynamic (PK/PD) inflammation models and ischemic stroke mouse models . Their potential impact on neuroinflammatory disorders is promising.

Bioisosteres for Benzene Rings

2-Oxabicyclo[2.1.1]hexanes serve as bioisosteres for ortho- and meta-benzenes. Researchers have synthesized these compounds and incorporated them into the structures of five drugs and three agrochemicals. Biological validation confirms their utility as replacements for benzene rings .

Chemical Space Exploration

These compounds enable access to chemical space that was previously inaccessible using aromatic motifs. Researchers have used photocatalytic cycloaddition reactions to synthesize 2-oxabicyclo[2.1.1]hexanes with diverse substitution patterns, including bridge-substituted structures . This exploration expands the toolbox for drug discovery.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Eigenschaften

IUPAC Name |

(3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-5-6-2-7(3-6,4-8)9-5;/h5-6H,2-4,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMXIOARVUDYNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2)(O1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

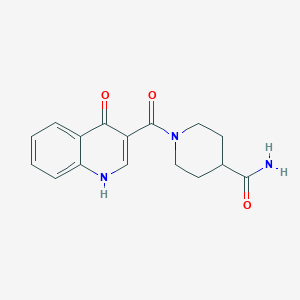

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)

![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)

![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)

![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)

![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)